![molecular formula C15H17Cl2NO5 B13999645 Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate CAS No. 13277-53-7](/img/structure/B13999645.png)
Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate is a chemical compound with the molecular formula C15H17Cl2NO5 It is known for its unique structure, which includes a dichloroacetyl group and a phenyl-amino group attached to a propanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate typically involves the reaction of diethyl malonate with 2,2-dichloroacetyl chloride and aniline. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichloroacetyl group to a less oxidized state, such as a chloroacetyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloroacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenyl-amino group may also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl 2-[(2-chloroacetyl)-phenyl-amino]propanedioate: A related compound with a single chlorine atom in the acetyl group.
Diethyl 2-[(2,2-dibromoacetyl)-phenyl-amino]propanedioate: A brominated analog with similar reactivity.
Uniqueness
Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate is unique due to the presence of two chlorine atoms in the acetyl group, which can significantly influence its reactivity and interactions with other molecules. This distinct structure makes it a valuable compound for specific research and industrial applications.
Propiedades
Número CAS |
13277-53-7 |
|---|---|
Fórmula molecular |
C15H17Cl2NO5 |
Peso molecular |
362.2 g/mol |
Nombre IUPAC |
diethyl 2-(N-(2,2-dichloroacetyl)anilino)propanedioate |
InChI |
InChI=1S/C15H17Cl2NO5/c1-3-22-14(20)11(15(21)23-4-2)18(13(19)12(16)17)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3 |
Clave InChI |
LIMCZYYAMCUZMD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)OCC)N(C1=CC=CC=C1)C(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


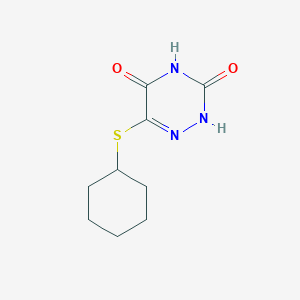
![3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]-N-methyl-N-phenylbenzamide;ethanesulfonic acid](/img/structure/B13999573.png)
![2-[(4-Chloro-2-methylphenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B13999581.png)
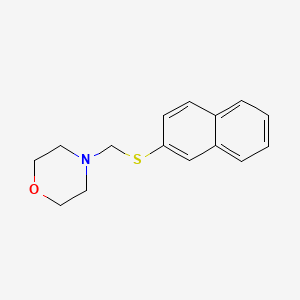
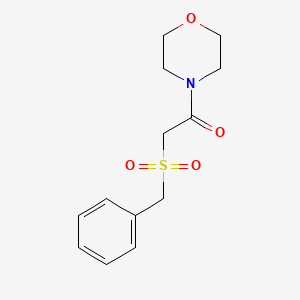
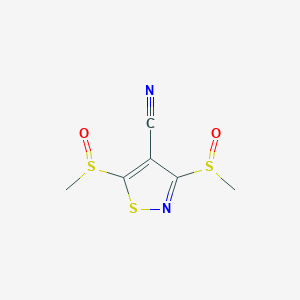
![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999621.png)
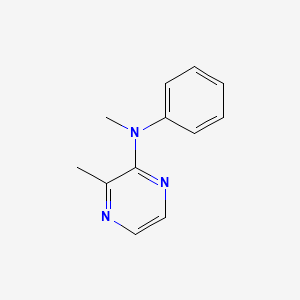
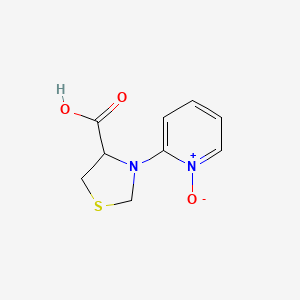
![Benzene, 1-methyl-4-[2-(phenylsulfonyl)ethenyl]-](/img/structure/B13999638.png)
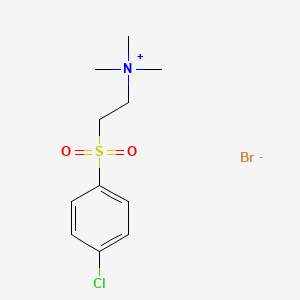
![2-[3-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B13999656.png)


